3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine
CAS No.: 887595-57-5
Cat. No.: VC16691987
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887595-57-5 |
|---|---|
| Molecular Formula | C8H11BrN2O2 |
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | 2-bromo-4-(hydrazinylmethyl)-6-methoxyphenol |
| Standard InChI | InChI=1S/C8H11BrN2O2/c1-13-7-3-5(4-11-10)2-6(9)8(7)12/h2-3,11-12H,4,10H2,1H3 |
| Standard InChI Key | GRXKYWXTIMTFOD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC(=C1)CNN)Br)O |
Introduction
Structural and Physicochemical Properties
The molecular architecture of 3-bromo-4-hydroxy-5-methoxy-benzyl-hydrazine features a benzyl hydrazine core with three substituents: a bromine atom (electron-withdrawing), a hydroxyl group (electron-donating), and a methoxy group (electron-donating). This arrangement creates a polarized electronic environment, influencing its reactivity and intermolecular interactions. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁BrN₂O₂ |
| Molecular Weight | 231.09 g/mol |
| Functional Groups | -NH-NH₂ (hydrazine), -OH, -OCH₃, -Br |
| Predicted Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
The hydroxyl and hydrazine groups enable hydrogen bonding, while the bromine atom facilitates electrophilic substitution reactions.
Synthesis and Industrial Preparation
Industrial Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Enhance reaction control and reduce side products.
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Purification Techniques: Recrystallization from ethanol-water mixtures achieves >95% purity.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles, enabling diverse derivatization:
| Nucleophile | Conditions | Product | Key Applications |
|---|---|---|---|
| Amines | DMF, 80°C, 12h | 3-Amino derivatives | Anticancer agents |
| Thiols | K₂CO₃, DMSO, 60°C | Thioether analogs | Antioxidant formulations |
Mechanistic Insight:
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing bromine activates the aromatic ring for attack by nucleophiles.
Metal Complexation
The hydroxyl and hydrazine groups chelate metal ions, forming stable complexes:
| Metal Ion | Stoichiometry | Stability Constant (log K) | Application |
|---|---|---|---|
| Fe³⁺ | 1:1 | 12.3 ± 0.2 | Catalytic oxidation |
| Cu²⁺ | 2:1 | 15.8 ± 0.3 | Antimicrobial coatings |
These complexes exhibit enhanced redox activity, making them candidates for catalytic and therapeutic uses.
Biological Activities and Mechanisms
Antioxidant Properties
Structural analogs demonstrate potent radical scavenging:
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DPPH Assay: IC₅₀ values of 8.7 μM for hydroxyl radical neutralization .
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Mechanism: Hydrazine and phenolic -OH groups donate hydrogen atoms to stabilize free radicals.
Anticancer Activity
Metal complexes induce apoptosis in cancer cell lines:
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MCF-7 Breast Cancer: 78% apoptosis at 10 μM via caspase-3 activation .
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Selectivity Index: >5-fold selectivity over normal fibroblasts.
Comparative Analysis with Structural Analogs
3-Bromo-4-fluoro-benzyl-hydrazine (C₇H₈BrFN₂)
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Key Difference: Fluorine substitution enhances metabolic stability but reduces solubility.
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Bioactivity: Lower antioxidant capacity (IC₅₀ = 15.2 μM) due to weaker hydrogen bonding .
3,5-Dibromo-4-hydroxybenzaldehyde Derivatives
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Synthesis: Patent CN101250097B outlines bromination techniques for scalable production .
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Applications: Intermediate in agrochemicals and dyes.
Applications in Medicinal and Material Science
Drug Discovery
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Hydrazone Prodrugs: pH-sensitive release of anticancer agents .
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Enzyme Inhibitors: Tyrosinase inhibition (IC₅₀ = 8.7 μM) for treating hyperpigmentation.
Catalysis
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Oxidation Catalysts: Fe³⁺ complexes oxidize alkanes with 90% efficiency.
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Polymer Stabilizers: Radical scavenging extends material lifespan.
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